molecular formula C17H16FNO4 B554281 (S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid CAS No. 17543-58-7

(S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid

Cat. No.: B554281
CAS No.: 17543-58-7
M. Wt: 317.31 g/mol
InChI Key: YJSNXFAVHKHBPV-HNNXBMFYSA-N
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Description

(S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid is a chiral amino acid derivative featuring a benzyloxycarbonyl (Cbz) protecting group on the α-amino moiety and a 4-fluorophenyl substituent on the β-carbon. The stereochemistry at the α-carbon is specified as the S-enantiomer, which is critical for its biological interactions and synthetic applications. This compound serves as a key intermediate in peptide synthesis and pharmaceutical research, particularly in the development of protease inhibitors or receptor-targeted therapies due to the fluorophenyl group’s electron-withdrawing properties and metabolic stability .

The synthesis typically involves coupling reactions using reagents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in organic solvents such as dichloromethane or THF, followed by purification via preparative HPLC . Its molecular formula is C₁₇H₁₆FNO₄, with a molecular weight of 317.31 g/mol, and it is stored under dry conditions at 2–8°C to prevent decomposition .

Properties

IUPAC Name

(2S)-3-(4-fluorophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO4/c18-14-8-6-12(7-9-14)10-15(16(20)21)19-17(22)23-11-13-4-2-1-3-5-13/h1-9,15H,10-11H2,(H,19,22)(H,20,21)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJSNXFAVHKHBPV-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid, with the CAS number 17543-58-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C17H16FNO4
  • Molecular Weight : 317.31 g/mol
  • IUPAC Name : (2S)-3-(4-fluorophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid
  • Purity : Typically ≥95% .

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in neurotransmitter regulation, particularly monoamine oxidase (MAO), which is crucial for the metabolism of neurotransmitters such as serotonin and dopamine.

1. Inhibition of Monoamine Oxidase (MAO)

Research indicates that compounds structurally similar to this compound exhibit inhibitory effects on MAO-B, which could have implications for treating neurodegenerative disorders like Parkinson's disease. The selectivity and potency of these compounds are critical for minimizing side effects associated with non-selective MAO inhibition .

2. Antioxidant Activity

The compound's structure suggests potential antioxidant properties, which can mitigate oxidative stress in cells. This activity is beneficial in protecting neuronal cells from damage caused by reactive oxygen species (ROS). In vitro studies have shown that related compounds can scavenge free radicals effectively .

3. Cytotoxicity Studies

In vitro cytotoxicity assessments have been conducted using various cell lines to evaluate the safety profile of the compound. For instance, MTT assays demonstrated that concentrations up to 100 μg/mL did not significantly reduce cell viability, indicating a favorable safety margin for further pharmacological exploration .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
MAO-B InhibitionIC50 values ranging from 0.51 μM to 0.69 μM
Antioxidant ActivityEffective scavenging of ROS in neuronal cells
Cytotoxicity>80% cell viability at 100 μg/mL

Case Study: Neuroprotective Effects

A study conducted on a related compound demonstrated neuroprotective effects in animal models by reducing neuronal apoptosis and enhancing cognitive functions. This was attributed to the compound's ability to modulate neurotransmitter levels and exert antioxidant effects .

Scientific Research Applications

Peptide Synthesis

This compound is primarily used in synthesizing peptides that incorporate 4-fluorophenylalanine, a non-natural amino acid. These peptides can mimic natural peptides' structural and functional properties while offering improved stability. Notably, they have been explored for:

  • Enzyme Inhibition : Fluorinated peptides can act as inhibitors by enhancing binding affinity to target enzymes. For example, they have been investigated for their potential as inhibitors of proteases involved in cancer progression .
  • Anticancer Agents : Research indicates that peptides containing 4-fluorophenylalanine may disrupt critical protein-protein interactions necessary for cancer cell growth .

Structure-Activity Relationship Studies

The incorporation of the 4-fluorophenyl group allows researchers to explore the structure-activity relationships (SAR) of potential drug candidates. This exploration aids in understanding how modifications to peptide structures can influence biological activity and efficacy against specific targets.

Case Studies

  • Fluorinated Peptide Inhibitors :
    • Researchers have developed fluorinated peptide inhibitors targeting specific enzymes. The introduction of fluorine was shown to enhance binding affinity significantly, making these compounds promising candidates for therapeutic development .
  • Anticancer Research :
    • In studies focusing on cancer therapies, peptides synthesized from (S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid demonstrated the ability to inhibit cell proliferation by interfering with essential signaling pathways .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at its α-carbon and aromatic ring due to the electron-withdrawing effects of the fluorine atom. Key reagents and products include:

Reagent Conditions Product Key Observations
KMnO₄ (aq)Acidic, 80°C, 4 h4-Fluorophenylglyoxylic acid derivativeSelective α-keto acid formation
CrO₃ in H₂SO₄Room temperature, 2 hOxidized Cbz-protected β-arylalaninePartial decomposition observed
O₂ (catalytic Cu)Basic aqueous solutionHydroxylated fluorophenyl derivativesPara-fluorine directs electrophilic attack

Reduction Reactions

Reductive transformations target the Cbz group and carboxylic acid:

Reagent Conditions Product Functionality Modified
LiAlH₄Dry THF, 0°C → reflux(S)-3-(4-fluorophenyl)propane-1,2-diolCarboxylic acid → primary alcohol
H₂/Pd-CEtOH, 25°C, 3 hDeprotected amino acid (free -NH₂)Cbz group removal
NaBH₄/I₂THF, -20°C, 1 hβ-Hydroxy ester intermediateStereoselective reduction

Substitution Reactions

The fluorophenyl group participates in nucleophilic aromatic substitution (NAS) under specific conditions:

Nucleophile Conditions Product Regioselectivity
KNH₂/NH₃-33°C, 12 h4-Amino-3-fluorophenyl derivativeFluorine enhances meta-directing effects
NaSMe/DMF100°C, 6 h4-Methylthio-3-fluorophenyl analogCompetitive Cbz group stability
CuCN/DMSO150°C, microwave, 30 minCyano-substituted aryl productRequires electron-deficient aromatic system

Peptide Coupling Reactions

The carboxylic acid group enables amide bond formation via standard protocols:

Coupling Reagent Base Typical Yield Application
HOBt/EDCDIPEA, DCM85-92%Solid-phase peptide synthesis
PyBOPNMM, DMF78-86%Solution-phase macrocyclization
DCC/DMAPCHCl₃, 0°C90-95%Small-scale bioactive peptide synthesis

Fluorine-Specific Reactivity

The 4-fluorophenyl group exhibits unique behavior compared to non-fluorinated analogs:

  • Electrophilic Aromatic Substitution :
    Fluorine deactivates the ring but allows para-substitution in nitration reactions (HNO₃/H₂SO₄ → 4-nitro-3-fluorophenyl product) .
  • Radical Reactions :
    Participates in Minisci-type alkylation with 70% regioselectivity at the ortho position relative to fluorine .
  • Halogen Exchange :
    No observable F/Cl exchange under Ullmann conditions (CuI, 120°C), demonstrating fluorine's stability .

Stability Under Acidic/Basic Conditions

Critical for synthetic applications:

Condition pH/Temp Degradation Pathway Half-Life
6M HCl110°C, 24 hCbz group hydrolysis → free amino acid8.2 h
1M NaOH25°C, 12 hEster saponification (if present)Stable >48 h
TFA/DCM (1:1)Room temperature, 2 hComplete Cbz deprotection<15 min

Photochemical Behavior

UV irradiation (254 nm) induces two primary pathways:

  • C-F bond cleavage → phenyl radical formation
  • Decarboxylation → α,β-unsaturated amide product

Comparison with Similar Compounds

Key Observations :

  • Boc vs. However, Boc is more stable under basic conditions compared to Cbz, which is susceptible to hydrogenolysis .
  • Fmoc : Fluorogenic Fmoc derivatives () enable UV detection but require orthogonal deprotection strategies in solid-phase synthesis .

Analogues with Modified Aryl Substituents

Variations in the aryl group alter electronic, steric, and pharmacokinetic properties.

Compound Name Aryl Substituent Molecular Weight (g/mol) Key Properties Reference
This compound 4-Fluorophenyl 317.31 Enhanced metabolic stability
(S)-2-(((Benzyloxy)carbonyl)amino)-3-(3-fluorophenyl)propanoic acid 3-Fluorophenyl 317.31 Altered steric interactions
(S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-iodophenyl)propanoic acid 4-Iodophenyl 425.23 Increased hydrophobicity
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-chloro-3-fluorophenyl)propanoic acid 4-Chloro-3-fluorophenyl 317.74 Dual halogen effects on reactivity

Key Observations :

  • Halogen Position : 4-Fluorophenyl (target compound) offers optimal electronic effects for hydrogen bonding and dipole interactions, while 3-fluorophenyl () may hinder binding in sterically constrained active sites .
  • Chlorine () enhances electrophilicity, favoring nucleophilic substitution reactions in prodrug designs .

Analogues with Heterocyclic or Functionalized Side Chains

Substituents like furan or imidazole introduce hydrogen-bonding or aromatic stacking capabilities.

Compound Name Side Chain Molecular Weight (g/mol) Application Reference
MPI14c Furan-2-yl 388.38 Fluorescence-based assays
(S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-3-(1H-imidazol-4-yl)propanamido)-3-(4-hydroxyphenyl)propanoic acid Imidazole-4-yl 483.50 Enzyme inhibition studies

Key Observations :

  • Furan vs.
  • Imidazole : The imidazole group () enables coordination with metal ions or participation in acid-base catalysis, useful in metalloprotease inhibitors .

Physicochemical and Pharmacokinetic Comparisons

Property Target Compound Boc-4-Fluorophenyl Analog () MPI14c ()
LogP (Predicted) 2.8 3.1 1.9
Aqueous Solubility Low Very low Moderate
Metabolic Stability High High Moderate

Key Insights :

  • The Boc group () increases hydrophobicity (higher LogP), reducing solubility but improving membrane absorption .
  • MPI14c’s furan group () enhances solubility due to polar oxygen atoms but may accelerate oxidative metabolism .

Preparation Methods

Starting Materials and Precursors

The synthesis typically begins with L-phenylalanine or its fluorinated analog. Two primary pathways exist:

  • Direct Fluorination of L-Phenylalanine : Introducing fluorine into the phenyl ring of L-phenylalanine.

  • Protection of Pre-Fluorinated Phenylalanine : Using commercially available 4-fluoro-L-phenylalanine and appending the Cbz group.

Pathway 1: Fluorination of L-Phenylalanine

Direct electrophilic fluorination of L-phenylalanine is challenging due to the inertness of aromatic C–H bonds. Modern methods employ Selectfluor™ (F-TEDA-BF4\text{F-TEDA-BF}_4) or Xenon Difluoride (XeF2\text{XeF}_2) under acidic conditions. For example:

The reaction requires a directing group to achieve para selectivity. However, the amino acid’s α-amino group complicates regioselectivity, often necessitating protection before fluorination.

Pathway 2: Cbz Protection of 4-Fluoro-L-Phenylalanine

This route is preferred for scalability. 4-Fluoro-L-phenylalanine is reacted with benzyl chloroformate (Cbz-Cl\text{Cbz-Cl}) under Schotten-Baumann conditions:

The reaction is conducted in a biphasic system (aqueous Na2CO3\text{Na}_2\text{CO}_3 and dioxane) at 0–5°C to minimize racemization.

Materials and Conditions

  • 4-Fluoro-L-phenylalanine : 1.0 equiv

  • Benzyl chloroformate : 1.2 equiv

  • Sodium carbonate (Na2CO3\text{Na}_2\text{CO}_3) : 2.0 equiv

  • Solvent : Dioxane/water (1:1 v/v)

  • Temperature : 0–5°C

  • Reaction Time : 4–6 hours

Protocol

  • Dissolve 4-fluoro-L-phenylalanine (10 mmol) in 20 mL of 10% aqueous Na2CO3\text{Na}_2\text{CO}_3.

  • Cool the solution to 0°C and add benzyl chloroformate (12 mmol) dropwise over 30 minutes.

  • Stir vigorously for 4 hours, maintaining pH 9–10 via Na2CO3\text{Na}_2\text{CO}_3 additions.

  • Acidify to pH 2 with concentrated HCl and extract with ethyl acetate (3 × 50 mL).

  • Dry the organic layer over Na2SO4\text{Na}_2\text{SO}_4, filter, and concentrate under reduced pressure.

  • Purify the crude product via recrystallization (ethanol/water) or silica gel chromatography (hexane/ethyl acetate).

Yield and Characterization

  • Yield : 75–85%

  • Melting Point : 142–144°C

  • Optical Rotation : [α]D20=12.5[ \alpha ]^{20}_D = -12.5^\circ (c = 1, MeOH)

  • Purity : >98% (HPLC, C18 column, 0.1% TFA in H2O/MeCN\text{H}_2\text{O}/\text{MeCN})

Critical Analysis of Synthetic Challenges

Racemization Mitigation

The α-carbon’s chirality is prone to racemization under basic conditions. Key strategies include:

  • Low-Temperature Reactions : Maintaining 0–5°C during Cbz-Cl addition.

  • Biphasic Solvents : Reducing contact time between the amino acid and base.

  • In Situ pH Monitoring : Preventing excess alkalinity (pH >10).

Byproduct Formation

  • Di-Cbz Product : Excess Cbz-Cl leads to overprotection. Stoichiometric control (1.2 equiv Cbz-Cl) minimizes this.

  • Solvolysis : Hydrolysis of Cbz-Cl in aqueous media. Rapid mixing and controlled addition mitigate this.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Microreactor systems enhance heat transfer and mixing efficiency, reducing racemization risks. A typical setup includes:

  • Reactor Volume : 50 mL

  • Flow Rate : 5 mL/min

  • Residence Time : 10 minutes

  • Yield Improvement : 90–92%

Green Chemistry Approaches

  • Solvent Recycling : Ethyl acetate recovery via distillation.

  • Catalytic Methods : Enzymatic protection using lipases (e.g., Candida antarctica Lipase B), though yields are lower (60–70%).

Comparative Data on Alternative Methods

MethodYield (%)Purity (%)ScalabilityCost ($/kg)
Schotten-Baumann8598High120
Continuous Flow9299Moderate150
Enzymatic Protection6595Low200

Applications in Peptide Synthesis

The Cbz group is selectively removed via hydrogenolysis (H2/Pd-C\text{H}_2/\text{Pd-C}) or acidic conditions (HBr/AcOH\text{HBr}/\text{AcOH}), enabling sequential peptide coupling. In the synthesis of α4β7 peptide antagonists, Cbz-4-Fluoro-L-phenylalanine serves as a key building block for introducing fluorinated aromatic side chains .

Q & A

Q. What are the key synthetic steps for preparing (S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid?

The synthesis typically involves:

  • Saponification : Hydrolysis of tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) protected intermediates using LiOH in a THF/water solvent system, followed by acidification to isolate the carboxylic acid .
  • Coupling Reactions : Activation of the carboxylic acid with reagents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane to form peptide bonds or ester linkages .
  • Purification : Preparative HPLC or liquid-liquid extraction (e.g., ethyl acetate/water) to isolate the final product .

Q. How is enantiomeric purity ensured during synthesis?

  • Chiral Resolution : Use of (S)-configured starting materials (e.g., Boc-protected amino acids) and monitoring via chiral HPLC or polarimetry .
  • Stereochemical Retention : Mild reaction conditions (e.g., low temperature, non-racemizing bases like LiOH) to preserve the stereochemistry at the α-carbon .

Q. What analytical methods are critical for characterizing this compound?

  • HPLC : Reverse-phase chromatography with UV detection to assess purity (>95% is typical for research-grade material) .
  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the presence of the benzyloxycarbonyl group (δ ~5.1 ppm for CH2_2), fluorophenyl protons (δ ~7.2–7.4 ppm), and carboxylic acid .
  • Mass Spectrometry : High-resolution MS (e.g., ESI-MS) to verify the molecular ion peak (e.g., [M+H]+^+ for C18_{18}H17_{17}FN2_2O4_4, expected m/z ~344.12) .

Advanced Research Questions

Q. How do fluorinated aromatic rings influence the compound's reactivity in peptide coupling?

  • Electron-Withdrawing Effects : The 4-fluorophenyl group reduces electron density at the β-carbon, potentially slowing racemization during coupling. This allows for milder reaction conditions compared to non-fluorinated analogs .
  • Steric Considerations : Fluorine’s small size minimizes steric hindrance, facilitating efficient coupling with bulky reagents (e.g., DCC/DMAP) .

Q. What strategies resolve contradictions in stability data under varying pH conditions?

  • pH-Dependent Degradation Studies :

    Condition Stability Key Observations
    pH < 3UnstableCleavage of benzyloxycarbonyl group .
    pH 5–7StableOptimal for storage in aqueous buffers .
    pH > 9ModeratePartial hydrolysis of the ester linkage .
  • Mitigation : Use lyophilization for long-term storage and avoid strongly acidic/basic conditions during handling .

Q. How can side reactions during Boc/Cbz deprotection be minimized?

  • Selective Deprotection : Use TFA (trifluoroacetic acid) for Boc removal in dichloromethane, which leaves the benzyloxycarbonyl group intact .
  • Catalytic Hydrogenation : For Cbz removal, employ Pd/C under H2_2 atmosphere, ensuring compatibility with the fluorophenyl moiety (no defluorination observed at 25°C) .

Q. What are the implications of solvent choice on reaction yield?

  • Polar Aprotic Solvents : DMF or THF enhances solubility of intermediates but may increase epimerization risk.
  • Non-Polar Solvents : Dichloromethane minimizes side reactions in coupling steps but requires activators like DMAP .
  • Empirical Optimization : Screen solvents using small-scale reactions (e.g., 0.1 mmol) to balance yield and purity.

Safety and Handling

Q. What precautions are necessary for safe handling?

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols, which may cause respiratory irritation .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. How should decomposition products be managed?

  • Thermal Degradation : Heating above 150°C may release toxic fumes (e.g., CO2_2, NOx_x). Use controlled heating and monitor with TGA .
  • Hydrolytic Byproducts : Fluorophenylacetic acid derivatives may form under acidic conditions; characterize via LC-MS .

Applications in Drug Development

Q. How is this compound used in protease inhibitor studies?

  • Active Site Targeting : The benzyloxycarbonyl group mimics natural peptide substrates, making it a competitive inhibitor for enzymes like cathepsin B .
  • Fluorine’s Role : Enhances binding affinity via hydrophobic interactions and improves metabolic stability in vivo .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid
Reactant of Route 2
Reactant of Route 2
(S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid

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